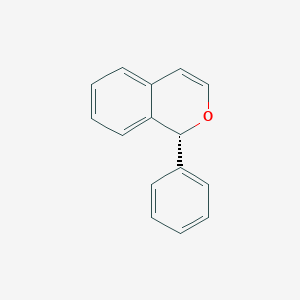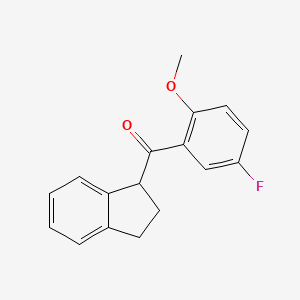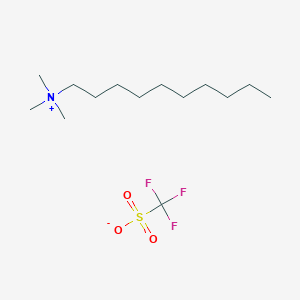
cobalt;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and molybdenum compounds are widely studied for their unique properties and applications in various fields. These compounds, often in the form of mixed oxides, sulfides, or carbides, exhibit remarkable catalytic, electronic, and structural characteristics. The combination of cobalt and molybdenum elements results in materials that are highly effective in catalysis, energy storage, and other industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt and molybdenum compounds can be synthesized through various methods, including hydrothermal synthesis, solid-state reactions, and impregnation techniques. For example, cobalt sulfide and molybdenum disulfide can be combined using a one-pot hydrothermal route followed by a solid-state sulfidation step . Another method involves the impregnation of cobalt and molybdenum precursors onto a support material, such as γ-Al₂O₃, followed by calcination and reduction .
Industrial Production Methods
In industrial settings, cobalt and molybdenum compounds are often produced through large-scale hydrodesulfurization processes. This involves the impregnation of cobalt and molybdenum salts onto a support material, followed by drying, calcination, and activation under a reducing atmosphere . The resulting catalysts are used in the petroleum industry to remove sulfur from fuels.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for their catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide (H₂S), thiols, and alcohols. For example, cobalt-molybdenum sulfides can catalyze the formation of C-S bonds through borrowing hydrogen mechanisms . Oxidation reactions often involve oxygen or air as the oxidizing agent, while reduction reactions may use hydrogen or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions. For instance, the reaction of cobalt-molybdenum sulfides with alcohols can produce thioethers . In hydrodesulfurization processes, the primary products are hydrogen sulfide and desulfurized hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Cobalt and molybdenum compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and hydrodesulfurization
Biology: Cobalt and molybdenum are essential trace elements in biological systems.
Industry: These compounds are used in the production of high-performance materials, such as superalloys, and in energy storage devices like batteries and supercapacitors
Wirkmechanismus
The mechanism of action of cobalt and molybdenum compounds varies depending on their application. In catalysis, these compounds often function by providing active sites for reactants to adsorb and react. For example, in hydrodesulfurization, cobalt and molybdenum sulfides facilitate the cleavage of C-S bonds in sulfur-containing compounds . The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-sulfur bonds .
Vergleich Mit ähnlichen Verbindungen
Cobalt and molybdenum compounds can be compared with other transition metal compounds, such as those of nickel and tungsten. While nickel-molybdenum compounds also exhibit excellent catalytic properties, cobalt-molybdenum compounds are often preferred for their higher activity and selectivity in certain reactions . Similar compounds include:
- Nickel-molybdenum compounds
- Tungsten-molybdenum compounds
- Iron-molybdenum compounds
Cobalt-molybdenum compounds are unique due to their ability to form stable mixed oxides and sulfides with high catalytic activity and durability .
Eigenschaften
CAS-Nummer |
922735-41-9 |
|---|---|
Molekularformel |
CoMo2 |
Molekulargewicht |
250.8 g/mol |
IUPAC-Name |
cobalt;molybdenum |
InChI |
InChI=1S/Co.2Mo |
InChI-Schlüssel |
JOGWQPMNOLMVEU-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)





![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)

